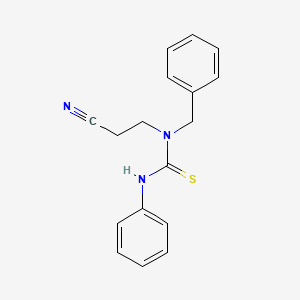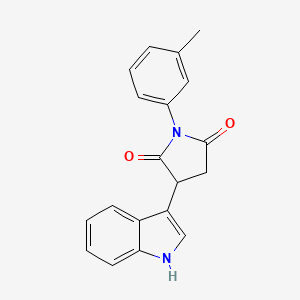
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline
Vue d'ensemble
Description
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(1-phenylethyl)aniline, commonly known as ANPA, is a chemical compound that has gained significant interest in the field of scientific research. ANPA is a member of the family of piperazine derivatives, which have a wide range of applications in medicinal chemistry. ANPA has been found to exhibit potent biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of ANPA is not fully understood. However, it has been proposed that ANPA exerts its biological activities by modulating various signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. ANPA has also been shown to interact with various receptors, such as the mu-opioid receptor and the cannabinoid receptor, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ANPA has been found to exhibit potent biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are implicated in various pathological conditions. ANPA has also been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ANPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ANPA has also been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for drug development. However, ANPA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability. ANPA also has low metabolic stability, which may affect its pharmacokinetic properties.
Orientations Futures
ANPA has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various pathological conditions, such as cancer, inflammation, and pain. ANPA can also be modified structurally to improve its pharmacokinetic properties and reduce its toxicity. The mechanism of action of ANPA can be further elucidated to identify novel targets for drug development. ANPA can also be used as a tool compound to study various signaling pathways and receptors.
Applications De Recherche Scientifique
ANPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities. ANPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB. ANPA has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Propriétés
IUPAC Name |
1-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15(17-6-4-3-5-7-17)21-19-14-18(8-9-20(19)24(26)27)23-12-10-22(11-13-23)16(2)25/h3-9,14-15,21H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVOFRTBORUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3956121.png)

![N-[3-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3956125.png)
![1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3956133.png)



![4-(2,4,5-trichlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3956156.png)
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3956170.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3956175.png)
![2-(dimethylamino)ethyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3956199.png)
![2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione](/img/structure/B3956200.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956211.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3956214.png)